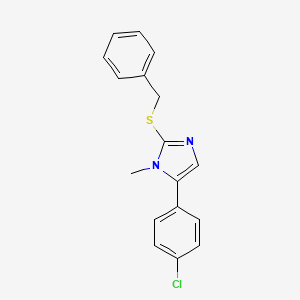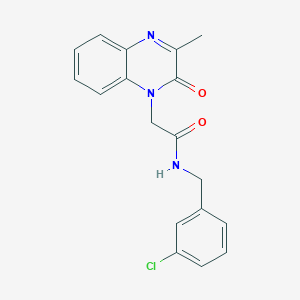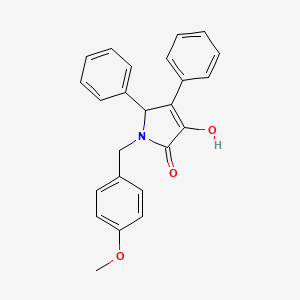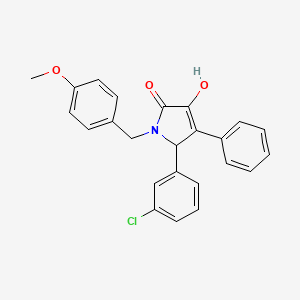![molecular formula C16H9BrFN3 B11273020 4-[(4-Bromophenyl)amino]-6-fluoroquinoline-3-carbonitrile](/img/structure/B11273020.png)
4-[(4-Bromophenyl)amino]-6-fluoroquinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Bromophenyl)amino]-6-fluoroquinoline-3-carbonitrile is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a bromophenyl group and a fluoroquinoline core, making it a subject of interest for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Bromophenyl)amino]-6-fluoroquinoline-3-carbonitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the Fluoroquinoline Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Bromophenyl Group: This step often involves a nucleophilic substitution reaction where a bromophenylamine is reacted with the fluoroquinoline core under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-Bromophenyl)amino]-6-fluoroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove certain functional groups or reduce the compound to a simpler form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., NaBr) and bases (e.g., NaOH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Aplicaciones Científicas De Investigación
4-[(4-Bromophenyl)amino]-6-fluoroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(4-Bromophenyl)amino]-6-fluoroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The fluoroquinoline core can intercalate with DNA, disrupting essential biological processes. Additionally, the bromophenyl group can enhance binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-[(4-Bromophenyl)amino]-6-chloroquinoline-3-carbonitrile: Similar structure but with a chlorine atom instead of fluorine.
4-[(4-Bromophenyl)amino]-6-methylquinoline-3-carbonitrile: Features a methyl group instead of fluorine.
Uniqueness
The presence of the fluoro group in 4-[(4-Bromophenyl)amino]-6-fluoroquinoline-3-carbonitrile can significantly influence its chemical properties, such as electronegativity and reactivity. This makes it unique compared to its analogs with different substituents, potentially leading to distinct biological activities and applications.
Propiedades
Fórmula molecular |
C16H9BrFN3 |
|---|---|
Peso molecular |
342.16 g/mol |
Nombre IUPAC |
4-(4-bromoanilino)-6-fluoroquinoline-3-carbonitrile |
InChI |
InChI=1S/C16H9BrFN3/c17-11-1-4-13(5-2-11)21-16-10(8-19)9-20-15-6-3-12(18)7-14(15)16/h1-7,9H,(H,20,21) |
Clave InChI |
GJDMZQGNVZEBRQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC2=C3C=C(C=CC3=NC=C2C#N)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chlorobenzyl)-3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide](/img/structure/B11272939.png)
![3-(4-chlorophenyl)-5-methyl-N-(2-methyl-4-nitrophenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B11272942.png)
![N-(4-fluorophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide](/img/structure/B11272947.png)
![N-[2-(4-chlorophenyl)ethyl]-3-[(6-phenylpyridazin-3-yl)amino]benzamide](/img/structure/B11272951.png)
![N-(2-bromo-4-methylphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11272962.png)

![2-bromo-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B11272994.png)
![N-(4-fluoro-3-nitrophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B11273002.png)




![4-Methyl-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide](/img/structure/B11273043.png)
![[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl][5-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanone](/img/structure/B11273046.png)
